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D-Galactosamine-2-N-sulphate -

D-Galactosamine-2-N-sulphate

Catalog Number: EVT-13942878
CAS Number:
Molecular Formula: C6H13NO9S
Molecular Weight: 275.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

D-Galactosamine-2-N-sulphate is a sulfated derivative of D-galactosamine, an amino sugar that plays a significant role in various biological processes. This compound is classified as a glycosaminoglycan and is involved in the structure of proteoglycans, which are essential components of the extracellular matrix in animal tissues. D-Galactosamine-2-N-sulphate is particularly important in the context of dermatan sulfate, where it serves as a repeating disaccharide unit along with iduronic acid.

Source and Classification

D-Galactosamine-2-N-sulphate can be sourced from natural polysaccharides such as dermatan sulfate. It belongs to the class of organic compounds known as acylaminosugars, which are characterized by the presence of an amino group and a sulfate moiety attached to a sugar backbone. Its classification under glycosaminoglycans highlights its relevance in biological systems, particularly in connective tissues and cellular signaling.

Synthesis Analysis

Methods

The synthesis of D-Galactosamine-2-N-sulphate can be achieved through various methods, including chemical synthesis and enzymatic processes. One notable method involves the sulfation of D-galactosamine using sulfur trioxide-pyridine complex, which introduces a sulfate group at the nitrogen position. Another approach utilizes enzymatic reactions where specific sulfatases catalyze the transfer of sulfate groups to the D-galactosamine backbone.

Technical Details

  1. Chemical Synthesis: The synthesis typically begins with D-galactosamine, which is reacted with sulfuric acid or sulfur trioxide to introduce the sulfate group.
  2. Enzymatic Synthesis: Enzymes such as N-acetylgalactosamine-4-O-sulfatase can be employed to achieve regioselective sulfation at specific positions on the sugar molecule.
Molecular Structure Analysis

Structure

D-Galactosamine-2-N-sulphate has a molecular formula of C₆H₁₃N₁O₇S. Its structure features a pyranose ring with an amino group at the C-2 position and a sulfate group attached to this nitrogen atom.

Data

  • Molecular Weight: Approximately 195.25 g/mol
  • Structural Representation: The compound can be represented as follows:
C6H13NO7S\text{C}_6\text{H}_{13}\text{NO}_7\text{S}

This structure indicates its classification as a sulfated amino sugar.

Chemical Reactions Analysis

Reactions

D-Galactosamine-2-N-sulphate participates in several chemical reactions, primarily involving sulfation and deacetylation processes. For instance, it can undergo hydrolysis under acidic conditions to yield free D-galactosamine and sulfuric acid.

Technical Details

  1. Sulfation Reaction: The introduction of sulfate groups is crucial for its biological activity and can be performed using sulfating agents.
  2. Degradation Pathways: Enzymatic degradation by sulfatases leads to the release of D-galactosamine and other metabolites.
Mechanism of Action

Process

The mechanism of action for D-Galactosamine-2-N-sulphate primarily revolves around its role in cell signaling and interaction with growth factors. It binds to specific receptors on cell surfaces, influencing cellular responses such as proliferation and migration.

Data

Research indicates that D-galactosamine derivatives can modulate signaling pathways involved in inflammation and tissue repair, highlighting their potential therapeutic applications.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Soluble in water due to its polar nature from hydroxyl and amino groups.

Chemical Properties

  • pH Stability: Stable within a pH range of 5 to 7.
  • Reactivity: Sensitive to strong acids and bases, leading to hydrolysis or degradation.

Relevant analyses suggest that the compound's stability is influenced by environmental conditions such as temperature and pH.

Applications

D-Galactosamine-2-N-sulphate finds various scientific applications:

  1. Biochemical Research: Used in studies related to glycosaminoglycan biosynthesis and metabolism.
  2. Pharmaceutical Development: Investigated for its potential role in drug formulations targeting inflammatory diseases.
  3. Cell Biology: Employed in assays examining cell adhesion, migration, and growth factor interactions.
Biosynthetic Pathways and Metabolic Regulation

Role in Proteoglycan Sulfation Cascades

D-Galactosamine-2-N-sulphate (GalN-2S) is a critical sulfated monosaccharide unit within glycosaminoglycan (GAG) chains, particularly in chondroitin sulfate (CS) and dermatan sulfate (DS). In CS-A (chondroitin-4-sulfate), GalN-2S arises from the action of sulfotransferases on N-acetyl-D-galactosamine (GalNAc) precursors during GAG chain assembly [6]. The position of sulfation (C2 vs. C4/C6) dictates functional specificity: GalNAc-4S dominates in CS-A, whereas GalN-2S modifications are more prevalent in DS structures following C5-epimerization of glucuronic acid to iduronic acid [10]. This epimerization, catalyzed by dermatan sulfate epimerase (DSEL), exposes GalNAc residues to specific sulfotransferases like CHST15 (GalNAc-4S-6-O-sulfotransferase), which generate disulfated units essential for ligand-binding domains [10]. The sulfation cascade exhibits hierarchical regulation, where initial 4-O-sulfation of GalNAc primes subsequent 2-O-sulfation of adjacent iduronic acid residues, creating composite sulfated domains (S-domains) critical for protein interactions [6].

Table 1: Sulfation Patterns in Glycosaminoglycans Containing Galactosamine Derivatives

GAG TypeRepresentative Disaccharide UnitSulfation PositionBiological Significance
CS-A→4)GlcAβ(1→3)GalNAcβ(1→GalNAc-4SCartilage integrity
CS-C→4)GlcAβ(1→3)GalNAcβ(1→GalNAc-6SNeural development
CS-D→4)GlcA(2S)β(1→3)GalNAc(6S)β(1→GlcA-2S, GalNAc-6SNeuroregeneration
DS (iB)→4)IdoA(2S)α(1→3)GalNAc(4S)β(1→IdoA-2S, GalNAc-4SCoagulation modulation
CS-E→4)GlcAβ(1→3)GalNAcβ(1→GalNAc-4S6SGrowth factor binding

Enzymatic Synthesis via Glycosyltransferases and Sulfotransferases

The biosynthesis of GalN-2S-containing structures is a two-step enzymatic process:

  • Chain Polymerization: Bifunctional chondroitin synthases (CHSY1/3) or chondroitin polymerizing factors (CHPF/2) assemble the unsulfated backbone via alternating transfers of GlcA and GalNAc from UDP-sugar donors. Initial GalNAc attachment to the tetrasaccharide linker (GlcA-Gal-Gal-Xyl-Ser) is mediated by chondroitin sulfate N-acetylgalactosaminyltransferases (CSGALNACT1/2) [10].
  • Sulfation: Carbohydrate sulfotransferases (CHSTs) catalyze sulfate transfer from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to specific hydroxyl/amino groups. GalN-2S formation requires the action of N-sulfotransferases (e.g., CHST15) or 2-O-sulfotransferases (e.g., UST), though specificity varies:
  • CHST15 exhibits dual activity for GalNAc-6-O-sulfation and N-sulfation in DS [10].
  • Bacterial sulfatases like SulA1 from Arthrobacter sp. demonstrate strict specificity for desulfating GalNAc-4S but not GalN-2S, indicating evolutionary divergence in sulfation recognition [9].

Table 2: Key Enzymes in D-Galactosamine-2-N-sulphate Biosynthesis

Enzyme ClassRepresentative EnzymesEC NumberFunctionSource
GlycosyltransferasesCSGALNACT1/22.4.1.174/175Initiates GalNAc transfer to linkerMammalian
CHSY1/CHSY32.4.1.226Bifunctional polymerization (GlcA+GalNAc)Mammalian
SulfotransferasesCHST152.8.2.33GalNAc-6-O-sulfation/N-sulfationMammalian
UST2.8.2.-Uronyl 2-O-sulfationMammalian
EpimerasesDSE/DSEL5.1.3.19GlcA → IdoA conversionMammalian
SulfatasesSulA13.1.6.-GalNAc-4-O-desulfation (not GalN-2S)Bacterial (Marine)

Substrate Specificity in UDP-Sugar Metabolic Networks

The metabolic flux toward GalN-2S biosynthesis hinges on substrate competition within UDP-sugar pools. Key regulatory nodes include:

  • UDP-GalNAc Precursor Supply: UDP-N-acetyl-D-galactosamine (UDP-GalNAc) is synthesized via the Leloir pathway. The enzyme UDP-galactose 4-epimerase (GALE) interconverts UDP-GlcNAc and UDP-GalNAc, balancing hexosamine pools [3]. D-Galactosamine disrupts this network by sequestering UTP into UDP-galactosamine, depleting UTP and UDP-GalNAc pools, thereby inhibiting glycoprotein/GAG synthesis [7] [8].
  • Sulfotransferase Specificity: Enzymes exhibit distinct Km values for nucleotide sugars. For instance, chondroitin sulfotransferases (CHST11/13) prefer UDP-GalNAc over UDP-GlcNAc, with conformational flexibility in the GalNAc ring (e.g., C4 equatorial orientation in GlcNAc vs. axial in GalNAc) governing active site binding [6]. Bacterial GalNAc-4-O-sulfatase (SulA1) shows no activity on polymeric CS-A but hydrolyzes sulfate from monomeric GalNAc4S, indicating steric constraints for sulfated polymer substrates [9].
  • Metabolic Perturbations: Exogenous D-galactosamine administration in rat liver models leads to UDP-hexosamine accumulation (UDP-GalN, UDP-GalNAc). This depletes UTP, inhibits glycogen synthesis, and impairs Golgi glycosyltransferase function (e.g., UDP-galactose: N-acetylglucosamine galactosyltransferase), disrupting proteoglycan secretion [7] [8]. Such metabolic bottlenecks underscore the vulnerability of sulfation networks to nucleotide sugar imbalances.

The integration of GalN-2S into GAGs exemplifies dynamic metabolic channeling: UDP-sugar availability, epimerization efficiency, and sulfotransferase localization collectively determine sulfation patterns. For instance, iduronic acid (IdoA) in DS enhances the flexibility of adjacent GalNAc residues, promoting their accessibility to N-sulfotransferases [6]. This spatial regulation ensures domain-specific sulfation essential for biological activity.

Properties

Product Name

D-Galactosamine-2-N-sulphate

IUPAC Name

[[(2R,3R,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]amino] hydrogen sulfate

Molecular Formula

C6H13NO9S

Molecular Weight

275.24 g/mol

InChI

InChI=1S/C6H13NO9S/c8-1-3(7-16-17(13,14)15)5(11)6(12)4(10)2-9/h1,3-7,9-12H,2H2,(H,13,14,15)/t3-,4+,5+,6-/m0/s1

InChI Key

HGMNDIKAVQVQCP-KCDKBNATSA-N

Canonical SMILES

C(C(C(C(C(C=O)NOS(=O)(=O)O)O)O)O)O

Isomeric SMILES

C([C@H]([C@@H]([C@@H]([C@H](C=O)NOS(=O)(=O)O)O)O)O)O

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